Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

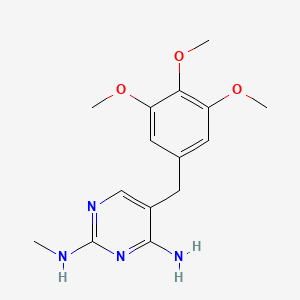

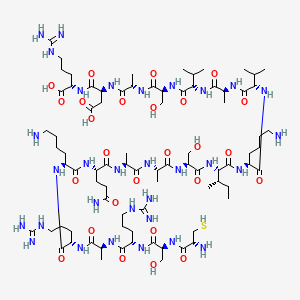

Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a chemical compound used primarily as a reference standard in the pharmaceutical industry. It is an impurity associated with Cefixime, a third-generation cephalosporin antibiotic. The compound is characterized by its molecular formula C16H17N5O8S2 and a molecular weight of 471.46 . It is used in various analytical and quality control applications to ensure the purity and efficacy of Cefixime.

Mechanism of Action

Target of Action

Cefixime EP Impurity A is a mixture of two or more stereoisomers of Cefixime . Cefixime is a third-generation cephalosporin antibiotic . The primary targets of Cefixime are the bacterial cell wall synthesis proteins. By binding to these proteins, Cefixime inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

Cefixime, and by extension its impurities, work by inhibiting the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By inhibiting this cross-linking, the antibiotics weaken the cell wall, leading to bacterial cell lysis and death .

Biochemical Pathways

The action of Cefixime primarily affects the bacterial cell wall synthesis pathway. The inhibition of PBPs prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Cefixime impurities would be expected to be similar to that of Cefixime itself. Cefixime is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, minimally metabolized, and primarily excreted in the urine .

Result of Action

The result of the action of Cefixime and its impurities is the death of the bacteria. By inhibiting cell wall synthesis, these compounds cause the bacteria to become structurally compromised, leading to cell lysis and death .

Action Environment

The action of Cefixime and its impurities can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect. Additionally, the pH and ion concentration of the local environment can impact the stability and efficacy of the antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime EP Impurity A involves multiple steps, including the formation of the core cephalosporin structure and subsequent modifications to introduce the impurity. The synthetic route typically involves:

Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiazole ring: This step involves the incorporation of a thiazole moiety, which is a key structural component.

Diastereomer formation:

The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of Cefixime EP Impurity A follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the produced impurity.

Chemical Reactions Analysis

Types of Reactions

Cefixime EP Impurity A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Cefixime EP Impurity A is used extensively in scientific research, particularly in:

Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.

Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.

Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.

Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.

Comparison with Similar Compounds

Similar Compounds

Cefixime EP Impurity B: Another impurity associated with Cefixime, differing in its chemical structure.

Cefixime EP Impurity C: Similar in function but with distinct structural differences.

Cefixime EP Impurity D: Another related compound used in analytical and quality control applications.

Uniqueness

Cefixime EP Impurity A is unique due to its specific structural features and the presence of diastereomers. These characteristics make it an essential reference standard for ensuring the quality and purity of Cefixime in pharmaceutical formulations.

Properties

CAS No. |

1614255-90-1 |

|---|---|

Molecular Formula |

C16H17N5O8S2 |

Molecular Weight |

471.459 |

IUPAC Name |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |

InChI |

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |

InChI Key |

AASJUVXHJFSORA-FNOWFJSISA-N |

SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |

Synonyms |

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)

![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)